molecular formula C21H18BrNO B14298115 3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one CAS No. 119948-35-5

3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one

Cat. No.: B14298115
CAS No.: 119948-35-5
M. Wt: 380.3 g/mol
InChI Key: XOIKMJKNTTZMIN-UHFFFAOYSA-N
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Description

3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an aniline group, a bromophenyl group, and a phenylpropanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one typically involves the condensation of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The resulting chalcone is then subjected to an amination reaction with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-3-oxo-2-phenylpropanoic acid
  • N-(3-Anilino-3-oxo-1-phenyl-1-propen-2-yl)-4-bromobenzamide
  • (E)-3-(4-Bromophenyl)-1-phenyl-prop-2-en-1-one

Uniqueness

3-Anilino-3-(4-bromophenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

119948-35-5

Molecular Formula

C21H18BrNO

Molecular Weight

380.3 g/mol

IUPAC Name

3-anilino-3-(4-bromophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C21H18BrNO/c22-18-13-11-16(12-14-18)20(23-19-9-5-2-6-10-19)15-21(24)17-7-3-1-4-8-17/h1-14,20,23H,15H2

InChI Key

XOIKMJKNTTZMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Br)NC3=CC=CC=C3

Origin of Product

United States

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